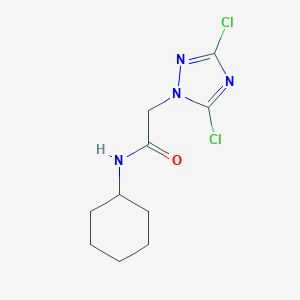
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention among researchers due to its potential therapeutic applications. MPMPA belongs to the class of amide compounds and is synthesized through a multistep process.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been found to produce a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been shown to reduce the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins. Additionally, 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been extensively studied, and its properties and potential therapeutic applications are well documented. However, there are also limitations associated with the use of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. Another area of research could focus on the identification of new therapeutic applications for 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide and its potential side effects.
合成法
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxybenzoyl chloride with isobutylamine to form 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
科学的研究の応用
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. 2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide has also been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
特性
製品名 |
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)9-14-13(15)8-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChIキー |
JAFVEPRCOBNCTL-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
正規SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)
![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B262559.png)